molecular formula C18H17Cl3N2O3S B7693562 2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(prop-2-en-1-yl)acetamide

2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B7693562
M. Wt: 447.8 g/mol
InChI Key: BVAOEJPEOKPPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(prop-2-en-1-yl)acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate. This intermediate is then reacted with N-(prop-2-en-1-yl)acetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O3S/c1-2-10-22-18(24)12-23(11-15-16(20)4-3-5-17(15)21)27(25,26)14-8-6-13(19)7-9-14/h2-9H,1,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAOEJPEOKPPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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